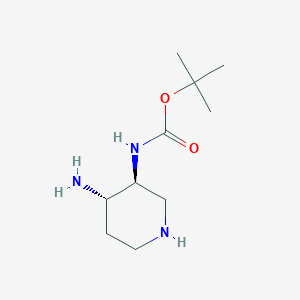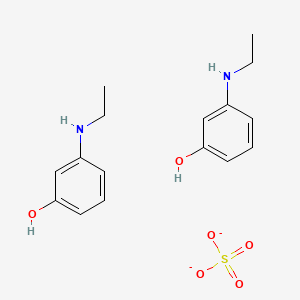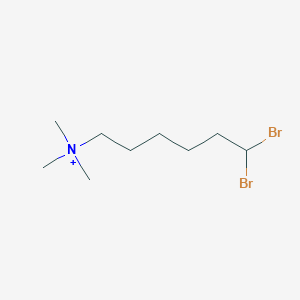
6,6-Dibromohexyl(trimethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dibromohexyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C9H21Br2N. This compound is known for its unique structure, which includes a hexyl chain substituted with two bromine atoms and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dibromohexyl(trimethyl)azanium can be synthesized through a series of chemical reactions involving the alkylation of hexyl bromide with trimethylamine. The general synthetic route involves the following steps:
Starting Materials: 1,6-Dibromohexane and trimethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: 1,6-Dibromohexane is reacted with an excess of trimethylamine to form this compound bromide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of 1,6-Dibromohexane and trimethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to ensure complete conversion.
Purification: Using techniques such as distillation, crystallization, and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dibromohexyl(trimethyl)azanium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and sodium thiolate in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-hydroxyhexyl(trimethyl)azanium, 6-cyanohexyl(trimethyl)azanium, or 6-thiohexyl(trimethyl)azanium.
Elimination Products: Alkenes such as 6-hexene.
Oxidation Products: Oxidized derivatives like 6,6-dihydroxyhexyl(trimethyl)azanium.
Applications De Recherche Scientifique
6,6-Dibromohexyl(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving membrane transport and ion channel modulation.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of 6,6-Dibromohexyl(trimethyl)azanium involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can modulate ion channels and transporters, affecting cellular ion homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromohexane: A precursor in the synthesis of 6,6-Dibromohexyl(trimethyl)azanium, used in similar applications.
1-Bromo-6-(trimethylammonium)hexyl Bromide: A closely related compound with similar chemical properties and applications.
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound used in surfactants and disinfectants
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H20Br2N+ |
|---|---|
Poids moléculaire |
302.07 g/mol |
Nom IUPAC |
6,6-dibromohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20Br2N/c1-12(2,3)8-6-4-5-7-9(10)11/h9H,4-8H2,1-3H3/q+1 |
Clé InChI |
AYOQQGVOUMVTTG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
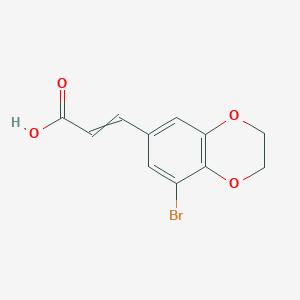
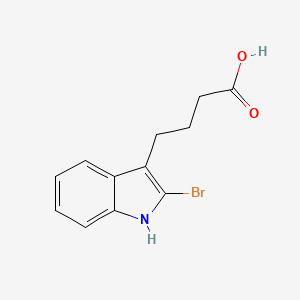

![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)




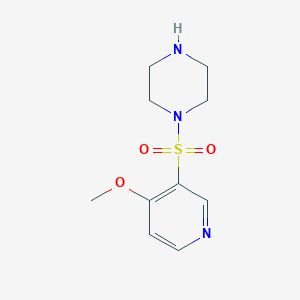
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
